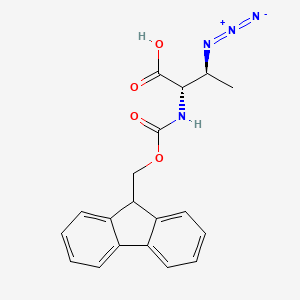

(2S,3S)-Fmoc-abu(3-n3)-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2S,3S)-Fmoc-abu(3-n3)-oh is a derivative of amino acids, specifically designed for use in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The (2S,3S) configuration indicates the stereochemistry of the molecule, which is crucial for its biological activity and interaction with other molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Fmoc-abu(3-n3)-oh typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with sodium azide in a suitable solvent like dimethylformamide (DMF).

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-Fmoc-abu(3-n3)-oh undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.

Coupling Reactions: The Fmoc-protected amino group can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Fmoc Chloride: Used for protecting the amino group.

Sodium Azide: Used for introducing the azido group.

Triphenylphosphine: Used for reducing the azido group.

DIC and HOBt: Used for coupling reactions in peptide synthesis.

Major Products Formed

Fmoc-Protected Peptides: Formed through coupling reactions with other amino acids.

Amine Derivatives: Formed through reduction of the azido group.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc Chemistry : The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS). The incorporation of (2S,3S)-Fmoc-abu(3-n3)-oh allows for the assembly of peptides with modified side chains. This compound is particularly valuable for synthesizing branched and cyclic peptides due to its stability and compatibility with standard SPPS protocols .

Azide Functionality : The azido group present in this compound is orthogonal to many common protecting groups, making it a versatile building block. It can be selectively transformed into an amine under mild conditions, enabling further functionalization through click chemistry. This characteristic is particularly advantageous for creating complex peptide architectures and for applications in bioconjugation .

Drug Development

Bioactive Peptides : Modified peptides synthesized using this compound can exhibit enhanced biological activity compared to their unmodified counterparts. The ability to introduce azido groups facilitates the development of bioactive compounds that can interact with specific biological targets, potentially leading to novel therapeutic agents .

Targeted Delivery Systems : The incorporation of azido groups allows for the development of targeted drug delivery systems. By attaching drugs to peptides that can be selectively activated or released in response to specific stimuli (e.g., light or chemical triggers), researchers can enhance the efficacy and reduce side effects of therapeutic agents .

Case Study 1: Synthesis of Cyclic Peptides

A study demonstrated the use of this compound in synthesizing cyclic peptides that showed improved stability and bioactivity. The azido group was converted to an amine post-synthesis, allowing for further modifications that enhanced the peptides' interaction with target receptors .

Case Study 2: Click Chemistry Applications

In another research project, researchers utilized this compound in click chemistry reactions to create peptide-drug conjugates. The resulting compounds exhibited significant improvements in solubility and bioavailability compared to traditional drug formulations .

Advantages of Using this compound

- Orthogonal Reactivity : The azido group allows for selective reactions without interfering with other functional groups present in the peptide.

- Enhanced Stability : Peptides synthesized with this compound often demonstrate increased resistance to enzymatic degradation.

- Versatile Functionalization : The ability to convert the azido group into various functional groups expands the potential applications in drug design and delivery systems.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Utilized in SPPS for creating branched/cyclic peptides | Enhances structural diversity |

| Drug Development | Involved in synthesizing bioactive peptides and targeted delivery systems | Increases efficacy and reduces side effects |

| Click Chemistry | Enables the formation of peptide-drug conjugates through selective reactions | Improves solubility and bioavailability |

Mécanisme D'action

The mechanism of action of (2S,3S)-Fmoc-abu(3-n3)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The azido group can be selectively modified through click chemistry, allowing for the introduction of various functional groups. This versatility makes it a valuable tool in the synthesis of complex peptides and proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-Fmoc-abu(3-n3)-oh: Contains an azido group and Fmoc protection.

(2S,3S)-Fmoc-abu(3-nh2)-oh: Similar structure but with an amine group instead of an azido group.

(2S,3S)-Boc-abu(3-n3)-oh: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the azido functional group. This allows for selective modifications and versatile applications in peptide synthesis, making it a valuable compound in both research and industrial settings.

Activité Biologique

The compound (2S,3S)-Fmoc-abu(3-n3)-oh , also known as (2S,3S)-2-(Fmoc-amino)-3-azidobutanoic acid , is a significant building block in peptide synthesis and a versatile tool in chemical biology. Its unique structural features, including the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azido group, enable various applications in medicinal chemistry and bioconjugation.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈N₄O₄

- Molecular Weight : 366.37 g/mol

- CAS Number : 131669-42-6

- Appearance : White powder

- Purity : ≥ 98% (HPLC)

The stereochemistry of the compound plays a crucial role in its biological activity, influencing its interactions with other biomolecules and its overall efficacy in synthetic processes .

The biological activity of this compound primarily involves its ability to participate in Click Chemistry , specifically through Staudinger ligation. This mechanism allows for the efficient conjugation of azides with various nucleophiles, facilitating the modification of peptides and proteins:

- Target Interaction : The azido group reacts with phosphines to form amines, enabling selective modifications of protein structures.

- Environmental Stability : The compound exhibits high stability at room temperature, making it suitable for various experimental conditions .

Applications in Research and Industry

This compound is widely utilized across multiple fields:

- Peptide Synthesis : As a building block for synthesizing branched or cyclic peptides.

- Bioconjugation : In the development of peptide-based drugs and therapeutic agents.

- Protein Engineering : Used to study protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| This compound | Azido | Contains Fmoc protection; used in Click Chemistry |

| (2S,3S)-Fmoc-abu(3-nh2)-oh | Amine | Lacks azido group; different reactivity |

| (2S,3S)-Boc-abu(3-n3)-oh | Azido | Uses Boc protection instead of Fmoc |

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its versatility in synthetic applications .

Case Studies and Research Findings

Recent studies have demonstrated the utility of this compound in various applications:

- Peptide-Based Drug Development : Research indicated that peptides synthesized using this compound exhibited enhanced stability and bioactivity compared to traditional methods. For instance, peptides modified with azido groups showed improved binding affinity to target proteins .

- Click Chemistry Protocols : A study outlined protocols for using this compound in copper-catalyzed azide-alkyne cycloaddition reactions, showcasing its efficiency in forming complex molecular architectures .

Propriétés

IUPAC Name |

(2S,3S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-GTNSWQLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.